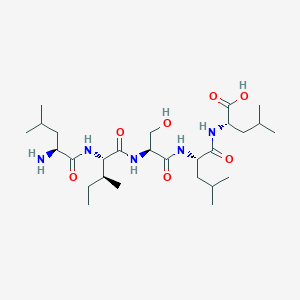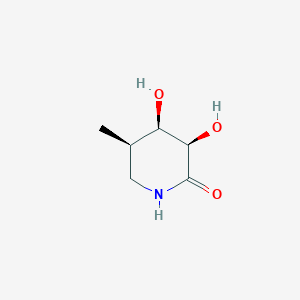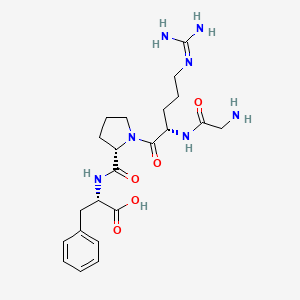![molecular formula C10H14N2O3 B12590681 {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid CAS No. 648916-01-2](/img/structure/B12590681.png)
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid typically involves the reaction of 2-methyl-6-(propan-2-yl)pyrimidine-4-ol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid include other pyrimidine derivatives such as:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
Triazole-pyrimidine-based compounds: These compounds have shown neuroprotective and anti-neuroinflammatory activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.
Eigenschaften
CAS-Nummer |
648916-01-2 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)8-4-9(12-7(3)11-8)15-5-10(13)14/h4,6H,5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
NIXMBRBIWXZKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)OCC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)


![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)



![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)

